Cyclopentylamine vs. Cyclohexylamine Basicity (pKa) and Protonation Thermodynamics
Cyclopentylamine exhibits a conjugate acid pKa of 10.65, compared to cyclohexylamine's pKa of 10.66 [1]. While numerically close, the difference arises from ring-strain effects that modulate nitrogen lone-pair availability. Isothermal titration calorimetry in 3:1 methanol-water reveals that the lower basicity of large-ring cycloalkylamines relative to cyclohexylamine is entropy-driven, not enthalpic [2].
| Evidence Dimension | Conjugate Acid pKa |
|---|---|
| Target Compound Data | 10.65 |
| Comparator Or Baseline | Cyclohexylamine: 10.66 |
| Quantified Difference | -0.01 pKa units |
| Conditions | Aqueous solution, 25°C (literature consensus) |
Why This Matters
Small differences in pKa can influence protonation state and reactivity in aqueous reaction media, impacting yield and selectivity in pharmaceutical synthesis.
- [1] Perrin, C. L., et al. Basicities of cycloalkylamines: Baeyer strain theory revisited. Tetrahedron, 1999, 55(18), 5773-5780. View Source
- [2] Perrin, C. L., et al. Enthalpic and entropic contributions to the basicity of cycloalkylamines. PMC8163384, 2021. View Source
